Hyocholic Acid

Description

Properties

IUPAC Name |

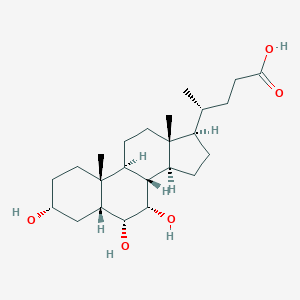

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-KWXDGCAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862167 | |

| Record name | Hyocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-75-1 | |

| Record name | Hyocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hyocholic Acid: A Comprehensive Technical Review of its Discovery, History, and Signaling Mechanisms

Abstract

Hyocholic acid (HCA), a trihydroxy bile acid, has emerged from relative obscurity as a key signaling molecule with significant implications for metabolic health. Predominantly found in the bile of pigs, where it constitutes up to 76% of the total bile acid pool, HCA is present in only trace amounts in healthy humans.[1][2] This species-specific distribution is noteworthy given the remarkable resistance of pigs to type 2 diabetes.[1][2] Recent research has illuminated the unique dual-signaling mechanism of HCA, which involves the activation of the G-protein-coupled receptor TGR5 and the simultaneous inhibition of the farnesoid X receptor (FXR).[2][3][4][5] This coordinated action enhances the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone for glucose homeostasis. This whitepaper provides an in-depth exploration of the discovery and history of this compound, its biosynthesis, its distinct signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and its potential as a biomarker and therapeutic agent for metabolic diseases is discussed.

Discovery and History

The study of bile acids dates back to 1848 with the isolation of cholic acid.[6] However, this compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) was identified much later. It was first isolated and its chemistry described from pig bile, which remains its most abundant known natural source.[7][8] For this reason, it is considered a primary bile acid in pigs.[9] Its name is derived from "hyo," a prefix related to swine.

Historically, the derivative hyodeoxycholic acid (HDCA), a secondary bile acid formed from HCA by gut bacteria, gained industrial interest.[7][10] In the 1950s, HDCA extracted from hog bile served as a precursor for steroid synthesis at the East German company Jenapharm.[10] While HCA itself remained a subject of comparative biochemistry, its role as a key metabolic regulator was not appreciated until the 21st century. Modern analytical techniques and a renewed focus on bile acids as signaling molecules have led to the discovery of HCA's unique functions, particularly its association with glucose metabolism and metabolic health.[3][11][12] Clinical observations have found that while HCA is low in healthy humans, its levels can be elevated in patients with cholestasis and may increase following sleeve gastrectomy for obesity.[7][9][13]

Chemistry and Biosynthesis

This compound is a C24 steroid with a 5β-cholan-24-oic acid structure. Its defining feature is the presence of three hydroxyl groups in the alpha-conformation at positions 3, 6, and 7 (3α, 6α, 7α).[7] This 6α-hydroxyl group distinguishes it from the primary bile acids in humans—cholic acid (3α, 7α, 12α) and chenodeoxycholic acid (CDCA, 3α, 7α)—and from the 6β-hydroxylated muricholic acids found in rodents.[7][9]

Biosynthesis Pathways:

-

In Pigs (Primary Pathway): The primary route to HCA in pigs involves the 6α-hydroxylation of chenodeoxycholic acid (CDCA). This reaction is catalyzed by the cytochrome P450 enzyme CYP4A21.[7][9]

-

In Humans (Alternative Pathway): Humans can synthesize HCA from the secondary bile acid lithocholic acid (LCA). This conversion is mediated by CYP3A4-dependent 6α-hydroxylation.[14][15]

Once synthesized, HCA is conjugated in the liver with the amino acids taurine (B1682933) or glycine (B1666218) to form glycohyocholate and taurohyocholate (B1249317) before being secreted into the bile.[7] In the colon, gut bacteria perform 7α-dehydroxylation, converting HCA into the secondary bile acid hyodeoxycholic acid (HDCA).[7]

Signaling Mechanisms and Biological Functions

Recent studies have established HCA as a potent signaling molecule that distinctively modulates two key bile acid receptors, TGR5 and FXR, to regulate glucose and lipid metabolism.[1][3]

Dual Receptor Modulation in Enteroendocrine L-Cells

The primary site of HCA's signaling action for glucose control is the enteroendocrine L-cells of the intestine, which produce GLP-1.[15]

-

TGR5 Agonism: HCA is an agonist for TGR5.[3][4] Binding of HCA to TGR5 on L-cells activates the Gαs protein-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[15] Elevated cAMP stimulates the secretion of GLP-1.[3][15]

-

FXR Antagonism: Uniquely among bile acids, HCA acts as an FXR antagonist in L-cells.[1][3][15] Activation of FXR normally suppresses the transcription of the proglucagon gene, thereby reducing GLP-1 production. By inhibiting FXR, HCA reverses this suppression, leading to increased proglucagon transcription and consequently, greater GLP-1 production and secretion.[3][15] This is evidenced by HCA's ability to downregulate the expression of SHP (small heterodimer partner), a downstream target of FXR.[15]

This dual mechanism of activating TGR5 while simultaneously inhibiting FXR makes HCA exceptionally effective at promoting GLP-1 release, which in turn enhances insulin (B600854) secretion, improves glucose tolerance, and contributes to overall glucose homeostasis.[1][2][16]

Clinical Relevance and Therapeutic Potential

The distinct metabolic profile of pigs, characterized by high HCA levels and resistance to diabetes, has prompted investigation into HCA's role in human metabolic diseases.[1][17]

-

Biomarker for Metabolic Disease: Several large cohort studies have demonstrated that lower serum concentrations of HCA species are associated with obesity, pre-diabetes, and type 2 diabetes.[17][18] Conversely, serum HCA levels have been observed to increase in patients after gastric bypass surgery, a procedure known to resolve diabetes.[17] This suggests that HCA profiles could serve as a predictive biomarker for the risk of developing metabolic disorders.[17][18]

-

Therapeutic Agent: Animal studies have confirmed the therapeutic potential of HCA. Administration of HCA to diabetic mouse models improved fasting GLP-1 secretion and glucose homeostasis.[2] In pigs where HCA synthesis was suppressed, blood glucose levels rose, and this effect was reversed upon HCA administration.[15][18] These findings position HCA as a promising candidate for the development of new treatments for type 2 diabetes and other metabolic syndromes.[12][16][19]

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal studies on this compound.

Table 1: this compound Abundance in Different Species

| Species | HCA Percentage in Total Bile Acid Pool | Citation(s) |

|---|---|---|

| Pig | ~76% | [1][2][9] |

| Human (Healthy) | Trace amounts (~2%) |[1][16] |

Table 2: In Vitro Effects of HCA on Enteroendocrine L-Cells

| Cell Line | HCA Concentration | Time | Observed Effect | Citation(s) |

|---|---|---|---|---|

| STC-1, NCI-H716 | 25 µM, 50 µM | 24 h | Upregulation of GLP-1 protein secretion | [5] |

| STC-1, NCI-H716 | 25 µM, 50 µM | 24 h | Upregulation of proglucagon gene transcription | [5] |

| Enteroendocrine L-cells | 50 µM | - | Surpassed other bile acids in stimulating GLP-1 secretion |[15][18] |

Table 3: In Vivo Effects of HCA Administration in Animal Models

| Animal Model | HCA Dosage | Duration | Key Findings | Citation(s) |

|---|---|---|---|---|

| Pigs | 20 mg/kg (oral) | Single dose | Suppressed blood glucose increase induced by BA depletion | [5] |

| Diabetic Mice | 100 mg/kg/day (oral) | Not specified | Improved serum fasting GLP-1 and glucose homeostasis | [2][5] |

| Pigs (with FXR agonist) | Not specified | Not specified | Reversed the increase in blood glucose and decrease in GLP-1 caused by the agonist |[3][15] |

Experimental Protocols

The elucidation of HCA's function has relied on a combination of advanced analytical, in vitro, and in vivo methodologies.

Quantification of this compound

A common method for the quantitative analysis of HCA and other bile acids in biological samples (feces, serum) involves chromatography coupled with mass spectrometry or other detectors.

Protocol: Fecal Bile Acid Quantification by GC-MS (Gas Chromatography-Mass Spectrometry)

-

Internal Standard Addition: A known amount of an internal standard, such as deuterated this compound (HCA-d4) or another non-native bile acid, is added to a weighed, lyophilized fecal homogenate.[20][21]

-

Extraction: Bile acids are extracted from the sample using an organic solvent, often after an alkaline hydrolysis step to deconjugate amidated bile acids.

-

Purification/Cleanup: The crude extract is purified to remove interfering substances. This can be achieved using Solid Phase Extraction (SPE) or Thin-Layer Chromatography (TLC).[20]

-

Derivatization: For GC analysis, the carboxyl and hydroxyl groups of the bile acids must be derivatized to make them volatile. A common procedure is to form methyl ester trifluoroacetate (B77799) derivatives.[20]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph. The bile acids are separated on a capillary column (e.g., a QF-1 column). The separated compounds then enter the mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.[20]

In Vivo Protocol: Evaluation of HCA in Diabetic Mouse Models

This protocol outlines a typical experiment to assess the therapeutic effect of HCA on glucose metabolism.

-

Animal Model: A diabetic mouse model, such as db/db mice or streptozotocin-induced diabetic mice, is used.[2]

-

Acclimatization and Grouping: Animals are acclimatized and randomly assigned to groups (e.g., Vehicle control, HCA-treated, Positive control like Metformin).

-

HCA Administration: HCA is administered daily via oral gavage at a specified dose (e.g., 100 mg/kg/day). The vehicle group receives the same volume of the carrier solution.[5]

-

Monitoring: Body weight and food intake are monitored regularly. Fasting blood glucose is measured periodically from tail vein blood.

-

Oral Glucose Tolerance Test (OGTT): After a period of treatment, an OGTT is performed. Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose is then administered orally, and blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[22]

-

Sample Collection: At the end of the study, terminal blood samples are collected to measure fasting insulin and GLP-1 levels. Tissues like the liver and intestine may also be collected for further analysis.

-

Data Analysis: Statistical analysis is performed to compare the outcomes (blood glucose, AUC for OGTT, hormone levels) between the different treatment groups.

In Vitro Protocol: GLP-1 Secretion Assay

This protocol is used to determine the direct effect of HCA on GLP-1 secretion from enteroendocrine cells.

-

Cell Culture: An enteroendocrine L-cell line, such as murine STC-1 or human NCI-H716, is cultured under standard conditions.[5][15]

-

Seeding: Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.

-

Treatment: The culture medium is replaced with a buffer or medium containing different concentrations of HCA (e.g., 5 µM, 25 µM, 50 µM) or other test compounds (e.g., FXR agonists, TGR5 agonists). A vehicle control is also included.[15]

-

Incubation: The cells are incubated for a defined period (e.g., 1 hour for acute secretion, 24 hours for effects on production and secretion).[15]

-

Supernatant Collection: After incubation, the supernatant (culture medium) is collected from each well. A protease inhibitor cocktail (containing a DPP-4 inhibitor) is often added to prevent GLP-1 degradation.

-

GLP-1 Measurement: The concentration of active GLP-1 in the collected supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Normalization: GLP-1 concentrations are often normalized to the total protein content of the cells in each well to account for variations in cell number.

Conclusion

The journey of this compound from a species-specific curiosity to a molecule of significant interest in metabolic research highlights the evolving understanding of bile acids as critical endocrine signaling molecules. Its discovery, primarily in pig bile, and recent elucidation of its unique dual-action mechanism—activating TGR5 while inhibiting FXR—provide a compelling explanation for its profound effects on glucose homeostasis. The strong inverse correlation between HCA levels and metabolic disease in humans, coupled with confirmatory animal studies, positions HCA as a powerful biomarker and a promising therapeutic lead. Further research into the regulation of HCA synthesis in humans and the development of targeted HCA-based therapies could offer novel strategies for the prediction and treatment of type 2 diabetes and related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Comparative studies of `bile salts'. 9. The isolation and chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. timeshighereducation.com [timeshighereducation.com]

- 17. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HKBU-led research reveals hyocholic acids are promising agents for diabetes prediction and treatment | HKBU INTERDISCIPLINARY RESEARCH [interdisciplinary-research.hkbu.edu.hk]

- 19. biospectrumasia.com [biospectrumasia.com]

- 20. This compound as internal standard for quantitation of human fecal bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. gut.bmj.com [gut.bmj.com]

Hyocholic Acid: A Technical Guide to its Structure, Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hyocholic acid (HCA) is a trihydroxy-5β-cholanic acid that is increasingly recognized for its significant role in metabolic regulation.[1][2] Primarily known as a major bile acid in pigs, it is also found in trace amounts in humans.[2] Its unique chemical structure dictates its distinct biological activities, particularly its dual role as a Farnesoid X Receptor (FXR) antagonist and a G protein-coupled bile acid receptor 1 (TGR5) agonist.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is distinguished from other primary bile acids by the presence of three hydroxyl groups at the 3α, 6α, and 7α positions of the steroid nucleus.[1][2] This specific stereochemistry is crucial for its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [4] |

| Synonyms | γ-Muricholic acid, Iocholic acid, 3α,6α,7α-Trihydroxy-5β-cholan-24-oic acid | [1][4] |

| CAS Number | 547-75-1 | [4][5][6][7] |

| Chemical Formula | C₂₄H₄₀O₅ | [1][4][5] |

| Molecular Weight | 408.57 g/mol | [1][4][5][6] |

| Melting Point | 162 °C | [8][9] |

| Solubility | Insoluble in water; Soluble in DMSO (≥54 mg/mL) and Ethanol (≥43.9 mg/mL).[10] Slightly soluble in methanol.[9] | [9][10] |

| pKa (Predicted) | 4.76 ± 0.10 | [9] |

Signaling Pathways of this compound

This compound exerts its metabolic effects primarily through two signaling pathways: antagonism of the Farnesoid X Receptor (FXR) and agonism of the Takeda G-protein coupled receptor 5 (TGR5). This dual activity makes it a molecule of significant interest for therapeutic development, particularly in the context of metabolic diseases like type 2 diabetes.[1]

FXR Antagonism

In contrast to many other bile acids that activate FXR, this compound acts as an antagonist.[3] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, this compound can modulate the expression of various target genes, contributing to its beneficial metabolic effects.

TGR5 Agonism and GLP-1 Secretion

This compound is an agonist for TGR5, a G protein-coupled receptor expressed in various tissues, including intestinal L-cells.[1][10] Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent glucose-lowering effects.[3][8][10]

The following diagram illustrates the signaling pathway of this compound leading to GLP-1 secretion.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general method for the quantification of this compound in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.

-

Add an appropriate amount of an internal standard solution (e.g., a deuterated form of this compound).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

-

Column Temperature: 50 °C.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).

-

Flow Rate: 0.65 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: A suitable gradient should be optimized to ensure separation from other bile acids.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and negative electrospray ionization (ESI) mode.

-

MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.

3. Data Analysis

-

Peak areas of this compound and the internal standard are integrated.

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of this compound in the samples is calculated based on the peak area ratio relative to the internal standard and the calibration curve.

Farnesoid X Receptor (FXR) Antagonist Activity Assay

This protocol outlines a cell-based luciferase reporter gene assay to determine the FXR antagonist activity of this compound.

1. Cell Culture and Transfection

-

Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.

2. Compound Treatment

-

After transfection, treat the cells with:

-

Vehicle control (e.g., DMSO).

-

An FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to induce a response.

-

The FXR agonist in combination with varying concentrations of this compound.

-

3. Luciferase Assay

-

After a 24-hour incubation period, lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of the agonist-induced FXR activity by this compound.

-

Determine the IC₅₀ value of this compound for FXR antagonism.

TGR5 Agonist Activity and GLP-1 Secretion Assay

This protocol describes an in vitro assay to measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or NCI-H716).

1. Cell Culture

-

Culture STC-1 or NCI-H716 cells in the appropriate medium and conditions until they reach the desired confluency.

2. Stimulation

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Incubate the cells with different concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle control.

3. Sample Collection and Analysis

-

Collect the supernatant from each well.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.

-

Lyse the cells to determine the total protein content for normalization of the GLP-1 secretion data.

4. Data Analysis

-

Normalize the secreted GLP-1 levels to the total protein content.

-

Express the results as fold-change over the vehicle control to determine the stimulatory effect of this compound on GLP-1 secretion.

The following diagram outlines the general workflow for assessing the TGR5 agonist activity of this compound.

Conclusion

This compound's unique structure and its dual role as an FXR antagonist and TGR5 agonist position it as a molecule of high interest in the field of metabolic research and drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this intriguing bile acid.

References

- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hyocholic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyocholic acid (HCA), a trihydroxy bile acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), is a primary bile acid predominantly found in pigs, where it can constitute over 75% of the total bile acid pool.[1][2] In contrast, HCA is present only in trace amounts in humans under normal physiological conditions, though its levels can increase in certain pathological states such as cholestasis.[3][4] The unique structure of HCA, characterized by a hydroxyl group at the 6α position, distinguishes it from the primary human bile acids, cholic acid (12α-hydroxyl) and chenodeoxycholic acid (lacking both 6α and 12α hydroxylation).[5] This distinct biochemical profile in a species known for its resistance to metabolic diseases has spurred interest in the therapeutic potential of HCA and its derivatives, particularly in the context of glucose homeostasis and metabolic disorders.[2][6]

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental protocols for its investigation.

The this compound Biosynthesis Pathway

The synthesis of this compound originates from cholesterol and proceeds through the established classical (or neutral) bile acid biosynthesis pathway to generate the precursor chenodeoxycholic acid (CDCA). The pathway culminates in a species-specific enzymatic step unique to porcine liver.

The overall pathway can be summarized as follows:

-

Formation of Chenodeoxycholic Acid (CDCA) from Cholesterol: This multi-step process occurs in the liver and involves a series of enzymatic modifications to the cholesterol molecule. The initial and rate-limiting step is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal cytochrome P450 enzyme.[7][8] Subsequent reactions, catalyzed by a cascade of enzymes including 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and sterol 27-hydroxylase (CYP27A1) , lead to the formation of CDCA.[9][10]

-

6α-Hydroxylation of Chenodeoxycholic Acid: This is the key and final step in HCA biosynthesis. In pigs, the enzyme taurochenodeoxycholic acid 6α-hydroxylase (CYP4A21) , a member of the cytochrome P450 family, catalyzes the introduction of a hydroxyl group at the 6α position of (tauro)chenodeoxycholic acid to form this compound.[4][5]

The following diagram illustrates the core steps of the this compound biosynthesis pathway.

Quantitative Data on this compound and its Precursors

The following table summarizes the reported concentrations of this compound and its derivatives in various biological matrices from pigs. This data highlights the predominance of HCA in the porcine bile acid pool.

| Compound | Matrix | Concentration (µmol/mL) | Species | Reference |

| This compound Species | Liver | 3865.77 ± 697.0 | Pig | [11] |

| This compound Species | Serum | 20.02 ± 4.7 | Pig | [11] |

| This compound Species | Jejunum Chyme | 141.96 ± 47.0 | Pig | [11] |

| This compound Species | Ileum Chyme | 186.87 ± 151.3 | Pig | [11] |

Regulation of this compound Biosynthesis

The biosynthesis of HCA is regulated at multiple levels, primarily through the transcriptional control of the enzymes involved in the classical bile acid pathway and, potentially, the specific regulation of CYP4A21.

Regulation of the Classical Bile Acid Pathway

The expression of CYP7A1 , the rate-limiting enzyme in the classical pathway, is tightly regulated by a negative feedback mechanism involving the nuclear receptor farnesoid X receptor (FXR) . When bile acid levels are high, they bind to and activate FXR. Activated FXR, in turn, induces the expression of the small heterodimer partner (SHP) , which then represses the transcription of the CYP7A1 gene.[12][13] This feedback loop ensures homeostasis of the bile acid pool.

Other nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) , are also known to play roles in regulating bile acid and xenobiotic metabolism, and may exert influence on the classical bile acid pathway.[14][15]

The following diagram illustrates the FXR-mediated regulation of the classical bile acid synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. imrpress.com [imrpress.com]

- 3. courses.washington.edu [courses.washington.edu]

- 4. The porcine taurochenodeoxycholic acid 6alpha-hydroxylase (CYP4A21) gene: evolution by gene duplication and gene conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 14. SUMOylation of the farnesoid X receptor (FXR) regulates the expression of FXR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

physiological role of Hyocholic Acid in pigs

An In-depth Technical Guide on the Physiological Role of Hyocholic Acid in Pigs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (HCA) and its derivatives represent a significant and functionally important component of the bile acid pool in pigs, accounting for approximately 76% of the total.[1][2] This unique bile acid profile is strongly associated with the remarkable resistance of pigs to type 2 diabetes.[1][2] Emerging research has illuminated the multifaceted physiological roles of HCA, extending from the regulation of glucose and lipid metabolism to the modulation of gut health and the microbiome. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of HCA in pigs, with a focus on the underlying signaling pathways and experimental evidence. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of HCA and its derivatives.

Synthesis and Metabolism of this compound

This compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary trihydroxy bile acid that is prominently synthesized in the liver of pigs. While the complete biosynthetic pathway in pigs is still under investigation, it is understood to be derived from cholesterol.[3] In the gut, primary bile acids like HCA can be metabolized by the intestinal microbiota into secondary bile acids. A key secondary bile acid derived from HCA is hyodeoxycholic acid (HDCA), which also exerts significant physiological effects.[4][5] The composition of the gut microbiota plays a crucial role in shaping the overall bile acid profile in pigs.[6]

Core Physiological Roles of this compound

The physiological functions of HCA and its derivatives are primarily mediated through their interactions with key nuclear and cell surface receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 5 (TGR5).

Glucose Homeostasis

A substantial body of evidence points to the critical role of HCA in maintaining glucose homeostasis. HCA species have been shown to improve glucose tolerance and insulin (B600854) sensitivity.[1][7] The primary mechanism involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells.[1][7][8] This effect is achieved through a unique dual signaling mechanism:

-

TGR5 Agonism: HCA acts as an agonist for TGR5, a G-protein-coupled receptor that, upon activation, stimulates GLP-1 release.[1][9]

-

FXR Antagonism: Concurrently, HCA acts as an antagonist to FXR in the intestine.[1][10] FXR activation typically suppresses proglucagon gene transcription, thus inhibiting GLP-1 production. By antagonizing FXR, HCA relieves this inhibition, leading to increased GLP-1 synthesis and secretion.[1][9]

This combined action on TGR5 and FXR makes HCA a potent modulator of GLP-1-mediated glucose control.[1] Studies in pigs have demonstrated that depletion of bile acids leads to suppressed GLP-1 secretion and increased blood glucose levels, effects that are reversed by HCA administration.[1][8]

Gut Health and Intestinal Barrier Function

This compound and its microbial metabolite, hyodeoxycholic acid (HDCA), play a vital role in maintaining gut health. They contribute to the integrity of the intestinal barrier and modulate the composition of the gut microbiota.

-

Enhancement of Intestinal Barrier: HDCA has been shown to enhance intestinal barrier function by upregulating the expression of tight junction proteins such as ZO-1, Claudin, and Occludin in the ileum of piglets.[4][5][11] This strengthening of the intestinal barrier can reduce intestinal permeability and prevent the translocation of harmful substances.

-

Modulation of Gut Microbiota: Dietary supplementation with HDCA has been observed to alter the gut microbial composition in piglets, notably by increasing the abundance of beneficial bacteria like Lactobacillus and decreasing the populations of potentially pathogenic bacteria.[4][5][11]

-

Anti-inflammatory Effects: HDCA can also exert anti-inflammatory effects in the gut by suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]

Lipid Metabolism

While the role of HCA in glucose metabolism is more extensively documented, there is also evidence for its involvement in lipid metabolism. Studies have suggested that HCA and its derivatives can influence lipid profiles and reduce fat deposition. For instance, HDCA has been shown to have the potential to reduce backfat thickness in growing-finishing pigs.[4][5] The activation of TGR5 by bile acids is known to have broader metabolic effects, including influences on energy expenditure, which may contribute to the observed effects on lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the physiological effects of this compound and its derivatives in pigs.

| Parameter | Species/Model | Treatment | Key Findings | Reference |

| Bile Acid Composition | Pigs | Normal Diet | This compound species constitute ~76% of the total bile acid pool. | [1][2] |

| Pigs | Normal Diet | This compound species comprise >70% of the bile acid pool. | [4][5][7] | |

| Glucose Metabolism | Pigs with bile acid depletion | GW4064 (FXR agonist) to suppress HCA | 30% increase in blood glucose levels. | [8] |

| Pigs with bile acid depletion | HCA administration | Decreased blood glucose levels. | [8] | |

| GLP-1 Secretion | Pigs with bile acid depletion | GW4064 (FXR agonist) to suppress HCA | 69% decrease in blood GLP-1 levels. | [8] |

| Pigs with bile acid depletion | HCA administration | Increased circulating GLP-1 levels. | [8] | |

| Gut Microbiota | SPF Piglets | 0.2 mg/mL HDCA | Increased Lactobacillus abundance (37.97% vs. 5.28% in control). | [5][11] |

| SPF Piglets | 0.2 mg/mL HDCA | Decreased Streptococcus proportion (28.34% vs. 38.65% in control). | [5][11] | |

| Growth Performance | Weaned Piglets | 2 g/kg HDCA for 7 days | No significant differences in average daily gain or average daily feed intake. | [12] |

| OPM Piglets | 0.2 mg/mL HDCA | Suppressed growth (final body weight: 1.78 kg vs. 2.17 kg in control). | [4][5] |

Table 1: Summary of Quantitative Data on the Effects of this compound and its Derivatives in Pigs.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the physiological role of this compound in pigs.

In Vivo Pig Studies on Glucose Homeostasis

-

Animal Model: Domestic pigs are used as the primary model.[8]

-

Experimental Groups:

-

Methodology:

-

Animals are housed individually and provided with their respective diets for a specified period.

-

Blood samples are collected periodically to measure blood glucose and GLP-1 levels.

-

At the end of the study, tissues such as the liver and intestine may be collected for gene expression analysis of targets related to bile acid synthesis and signaling (e.g., FXR, TGR5, CYP7A1).

-

-

Key Parameters Measured: Blood glucose, plasma GLP-1, serum and tissue bile acid profiles, and gene expression levels.

Piglet Studies on Gut Health and Microbiota

-

Animal Model: Newborn or weaned piglets are utilized. Specific pathogen-free (SPF) or ordinarily-pig-microbiota (OPM) piglets may be used to investigate the role of gut microbiota.[4][5]

-

Experimental Groups:

-

Methodology:

-

Piglets are housed individually or in small groups.

-

Daily oral administration of the designated treatment.

-

Fecal samples are collected to analyze the microbial community composition using 16S rRNA gene sequencing.

-

At the end of the experimental period, intestinal tissue samples (e.g., ileum) are collected to assess intestinal morphology and the expression of tight junction proteins (e.g., via Western blot or immunohistochemistry) and inflammatory markers.

-

-

Key Parameters Measured: Body weight gain, gut microbiota composition, intestinal villus height and crypt depth, expression of tight junction proteins (ZO-1, Occludin, Claudin), and expression of pro-inflammatory cytokines (TNF-α, IL-1β).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of this compound in promoting GLP-1 secretion.

References

- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]

- 4. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]

- 5. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Importance of gut microbiota for bile acid composition and concentration in pigs [frontiersin.org]

- 7. Pig bile powder maintains blood glucose homeostasis by promoting glucagon-like peptide-1 secretion via inhibiting farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The effects of dietary supplementation with hyodeoxycholic acid on the differentiation and function of enteroendocrine cells and the serum biochemical indices in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

Hyocholic Acid in Human Serum: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of Hyocholic Acid's concentration in human serum, its physiological significance, and methods for its quantification.

Introduction

This compound (HCA) is a trihydroxy bile acid that, while being a major component of the bile acid pool in pigs (approximately 76%), is present in trace amounts in humans.[1][2][3] Despite its low concentration, emerging research has highlighted its significant role as a signaling molecule in various metabolic processes. This technical guide provides a comprehensive overview of HCA concentration in human serum, its association with metabolic health and disease, detailed experimental protocols for its quantification, and a summary of its key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of HCA.

This compound Concentration in Human Serum

The concentration of this compound and its derivatives (collectively referred to as HCA species, including HCA, hyodeoxycholic acid (HDCA), and their glycine (B1666218) and taurine (B1682933) conjugates) in human serum is dynamic and influenced by various physiological and pathophysiological states.[4]

HCA in Healthy Individuals vs. Metabolic Disorders

Recent studies have consistently demonstrated an inverse correlation between serum HCA concentrations and metabolic disorders such as obesity and type 2 diabetes.[4][5] Healthy, lean individuals tend to have higher circulating levels of HCA species compared to individuals with obesity or diabetes.[4][5] Furthermore, lower serum HCA levels have been identified as a potential predictive biomarker for the future development of metabolic disorders.[4] Following metabolic interventions such as gastric bypass surgery, an increase in serum HCA levels has been observed, which correlates with the remission of diabetes.[4][6]

HCA in Liver and Gastrointestinal Diseases

Serum HCA concentrations are significantly altered in the context of liver and gastrointestinal diseases. Markedly elevated levels of HCA have been observed in patients with hepatic cirrhosis, with concentrations reported to be up to 120-fold greater than in healthy subjects.[7] Increased HCA levels have also been noted in patients with primary hepatoma and pancreatic cancer.[7] In contrast, some studies have reported decreased serum levels of HCA species in patients with metabolic dysfunction-associated fatty liver disease (MAFLD).[8]

Table 1: Summary of this compound (HCA) Species Concentration in Human Serum in Various Conditions

| Condition | HCA Species Concentration vs. Healthy Controls | Key Findings | Citations |

| Obesity | Lower | Obesity is associated with lower serum concentrations of HCA species. | [4][5][9] |

| Type 2 Diabetes | Lower | Patients with type 2 diabetes exhibit lower serum levels of HCA species. Lower HCA concentrations are associated with poorer glycemic markers. | [4][5] |

| Pre-diabetes | Lower | Individuals with pre-diabetes have been found to have lower levels of HCA species in both serum and feces. | [4] |

| Post-gastric Bypass Surgery | Higher | Serum HCA levels increase in patients after gastric bypass surgery, and this increase is predictive of diabetes remission. | [4][6] |

| Hepatic Cirrhosis | Significantly Higher | Mean HCA concentration can be up to 120-fold greater than in healthy subjects. | [7] |

| Primary Hepatoma | Markedly Elevated | - | [7] |

| Pancreatic Cancer | Markedly Elevated | - | [7] |

| Atherosclerosis | Lower | Serum HCA is higher in healthy adults compared to patients with atherosclerosis. | [9] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Lower | Levels of serum hyodeoxycholic acid (HDCA), a derivative of HCA, are decreased in NAFLD patients. | [8][10] |

| Cholestasis | Higher | HCA can be found in humans with cholestasis. |

Experimental Protocols for Quantification of this compound in Human Serum

The accurate quantification of HCA in human serum is crucial for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive measurement of bile acids.[11][12]

Principle

This method involves the extraction of bile acids from serum, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.

Detailed Methodology

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human serum in a microcentrifuge tube, add an internal standard solution (e.g., deuterated bile acid standards like CA-d4, CDCA-d4).[13]

-

Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[14]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[14]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at an elevated temperature (e.g., 60 °C).[14]

-

Reconstitute the dried residue in 200 µL of a suitable solvent, such as 35% methanol (B129727) in water.[14]

2. Chromatographic Separation (LC)

-

LC System: An Acquity UHPLC I-Class System or similar.[11]

-

Column: A reverse-phase C18 column (e.g., Cortecs T3 2.7 µm, 2.1 x 30 mm).[11]

-

Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[11]

-

Mobile Phase B: A mixture of acetonitrile and isopropanol (B130326) (1:1, v/v) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[11]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is linearly increased over several minutes to elute the bile acids based on their polarity.

-

Column Temperature: 60 °C.[11]

-

Injection Volume: 10 µL.[11]

3. Mass Spectrometric Detection (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API-5500 or Xevo TQ-S micro).[11][13]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[11][13]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.

-

Calibration: Due to the presence of endogenous bile acids, calibration standards are typically prepared in double charcoal-stripped human serum.[13] Quality control samples (LQC, MQC, HQC) are prepared in authentic human serum.[13]

Signaling Pathways of this compound

HCA exerts its metabolic effects primarily through the modulation of two key bile acid receptors: the G-protein coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR).[1][2]

TGR5 Activation and FXR Inhibition

HCA has a unique signaling mechanism where it simultaneously activates TGR5 and inhibits FXR in enteroendocrine L-cells.[1][2]

-

TGR5 Activation: The binding of HCA to TGR5 on the surface of L-cells stimulates the production and secretion of glucagon-like peptide-1 (GLP-1).[1][15] This is achieved through a Gαs-protein coupled pathway that leads to an increase in intracellular cAMP and Ca2+, ultimately triggering GLP-1 release.[15] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.

-

FXR Inhibition: In contrast to many other bile acids that activate FXR, HCA acts as an antagonist to this nuclear receptor in L-cells.[1][15] The activation of FXR typically suppresses proglucagon transcription, thereby reducing GLP-1 production. By inhibiting FXR, HCA reverses this suppression, leading to increased GLP-1 synthesis and secretion.[15]

This dual mechanism of TGR5 activation and FXR inhibition makes HCA a potent stimulator of GLP-1, contributing to its beneficial effects on glucose regulation.[1]

Interaction with the Gut Microbiome

The gut microbiome plays a pivotal role in bile acid metabolism, including the transformation of primary bile acids into secondary bile acids.[16][17] The composition of the gut microbiota can influence the pool of available bile acids, including HCA, which in turn can modulate host metabolism and immune responses.[16][18] Hyodeoxycholic acid (HDCA), a secondary bile acid derived from HCA through bacterial 7α-dehydroxylation, also has significant biological activity, including enhancing intestinal barrier function.[19][16]

Visualizations

Caption: Signaling pathway of this compound in enteroendocrine L-cells.

Caption: Experimental workflow for this compound quantification in serum.

Conclusion

This compound, though a minor component of the human bile acid pool, is emerging as a critical signaling molecule with significant implications for metabolic health. Its inverse association with obesity and type 2 diabetes, coupled with its unique mechanism of action involving TGR5 activation and FXR inhibition, positions HCA as a promising therapeutic target and biomarker. The robust and sensitive LC-MS/MS methods developed for its quantification will be instrumental in advancing our understanding of its physiological roles and exploring its full therapeutic potential in drug development. This guide provides a foundational resource for researchers and professionals dedicated to this exciting area of metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ELISA determination of serum this compound concentrations in humans and their possible clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medpace.com [medpace.com]

- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiological Role of Bile Acids Modified by the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. This compound - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hyocholic Acid Derivatives and Metabolites

Executive Summary

This compound (HCA) and its derivatives are emerging as significant signaling molecules with therapeutic potential, particularly in the realm of metabolic diseases.[1] Predominantly found in the bile acid pool of pigs, a species known for its resistance to metabolic syndromes, HCA is present in humans at much lower concentrations.[2][3][4] Recent research has illuminated an inverse correlation between serum HCA levels and the prevalence of obesity and type 2 diabetes in humans.[2][5] The unique biological activity of HCA stems from its dual-action mechanism: it simultaneously activates the G-protein-coupled bile acid receptor TGR5 while antagonizing the farnesoid X receptor (FXR).[3][6] This guide provides a comprehensive overview of HCA, its primary metabolite hyodeoxycholic acid (HDCA), their synthesis, biological functions, and the signaling pathways they modulate. It includes quantitative data, detailed experimental protocols, and pathway diagrams to serve as a technical resource for the scientific community.

Introduction to this compound (HCA)

This compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a C24 trihydroxy bile acid.[7] Its structure is distinct from the primary human bile acids. While it shares the 3α and 7α hydroxyl groups with cholic acid and chenodeoxycholic acid (CDCA), it possesses a unique 6α-hydroxyl group instead of the 12α-hydroxyl group found in cholic acid.[7] It also differs from the muricholic acids found in rodents, which are 6β-hydroxylated.[7] In pigs, HCA and its conjugates can constitute over 75% of the total bile acid pool.[8][9]

Derivatives and Metabolites

Derivatives: In the liver, HCA is conjugated with amino acids, primarily glycine (B1666218) or taurine, to form glycohyocholate and taurohyocholate (B1249317) before being secreted into the bile.[7] Synthetic derivatives with modified side chains have also been developed to investigate structure-activity relationships.[10]

Metabolites: The primary metabolite of HCA is hyodeoxycholic acid (HDCA), a secondary bile acid.[7] HDCA is formed in the colon through the action of gut microbiota, which catalyze the 7α-dehydroxylation of HCA.[7] HDCA is more hydrophilic than deoxycholic acid due to its 6α-hydroxyl group.[11] The gut microbiome, including unidentified gram-positive rods, plays a crucial role in this transformation.[12]

Biological Functions and Signaling Pathways

HCA species are not merely digestive aids but potent signaling molecules that regulate metabolism and cellular processes.[13]

Role in Metabolic Homeostasis

A growing body of evidence links HCA to metabolic health.

-

Diabetes and Obesity: Lower serum and fecal concentrations of HCA species are strongly associated with obesity, pre-diabetes, and type 2 diabetes in humans.[2][4][5] Conversely, serum HCA levels increase following gastric bypass surgery, an intervention that often leads to diabetes remission.[2][5]

-

Glucose Regulation: Administration of HCA improves glucose homeostasis and enhances the secretion of glucagon-like peptide-1 (GLP-1) in diabetic mouse models.[3][6][14]

The Distinct TGR5 and FXR Signaling Mechanism

The primary mechanism for HCA's metabolic benefits is its unique, dual regulation of two key bile acid receptors in enteroendocrine L-cells.[1][3][6]

-

TGR5 Activation: HCA is an agonist for TGR5, a G-protein-coupled receptor.[15] Its activation stimulates the adenylyl cyclase/cAMP pathway, leading to increased intracellular calcium and ultimately promoting the production and secretion of GLP-1.[13][15] GLP-1 is a critical incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose control.[9]

-

FXR Inhibition: Simultaneously, HCA acts as an antagonist to the nuclear receptor FXR.[15] By inhibiting FXR, HCA prevents the FXR-mediated suppression of proglucagon transcription, further boosting GLP-1 production.[13][15] This dual agonist/antagonist activity on TGR5 and FXR, respectively, is a characteristic unique to HCA species and is central to their potent effects on glycemic regulation.[3][6]

Other Potential Therapeutic Areas

-

Atherosclerosis: Preliminary research suggests a potential role in cardiovascular health, with studies finding that serum HCA is higher in healthy adults compared to patients with atherosclerosis.[16]

-

Colorectal Cancer: The metabolite HDCA has been shown to inhibit the proliferation of colorectal cancer cells through the FXR/EREG/EGFR axis.[17] Its activity appears intermediate between the tumor-promoting effects of deoxycholic acid (DCA) and the protective effects of ursodeoxycholic acid (UDCA).[11]

Quantitative Data

Table 1: Association of HCA Species with Metabolic Disorders in Humans

| Study Group | HCA Species Measured | Finding | Reference |

| Healthy Lean (HL) vs. Healthy Overweight/Obese (HO) vs. Overweight/Obese with T2DM (OD) | Serum HCA, HDCA, GHCA, GHDCA | Concentrations were significantly lower in HO and OD groups compared to the HL group. | [4][5] |

| Pre-diabetic Individuals | Fecal HCA, HDCA | Lower levels of HCA species were found in the feces of individuals with pre-diabetes. | [2][5] |

| Gastric Bypass Surgery Patients | Serum HCA Species | Serum HCA levels increased significantly 12 months post-surgery. | [4][5] |

| 5- and 10-Year Longitudinal Studies | Serum HCA Species | Lower baseline serum HCA species were strong predictors for the future development of metabolic disorders. | [2][5] |

HCA: this compound; HDCA: Hyodeoxycholic Acid; GHCA: Glycothis compound; GHDCA: Glycohyodeoxycholic Acid; T2DM: Type 2 Diabetes Mellitus.

Table 2: In Vitro Effects of Hyodeoxycholic Acid (HDCA) on Colorectal Cancer (CRC) Cells

| Cell Line | Treatment | Effect | Concentration | Reference |

| HCT116, DLD1 | HDCA | Inhibited cell viability | Starting from 50 µM | |

| HCT116, DLD1 | HDCA | Significant cytotoxicity (LDH assay) | 400 µM and 800 µM | |

| HCT116 | HDCA | Selected for subsequent studies | 100 µM and 200 µM |

Table 3: Physicochemical Properties of Side Chain-Modified HDCA Derivatives

| Compound | Side Chain Modification | Critical Micellar Concentration (CMC) (mM) | Reference |

| HDCA | Standard C5 chain | 11.2 | [10] |

| nor-HDCA (12) | C4 chain (one carbon shorter) | 18.0 | [10] |

| C-23(S)-methyl HDCA (4) | Methyl group at C-23 (S-config) | 12.5 | [10] |

| C-23(R)-methyl HDCA (5) | Methyl group at C-23 (R-config) | 16.0 | [10] |

| homo-HDCA | C6 chain (one carbon longer) | 5.5 | [10] |

Experimental Protocols

Synthesis of this compound from Chenodeoxycholic Acid

This protocol outlines a key step in the synthesis of HCA.[18]

-

Starting Material: Chenodeoxycholic acid (CDCA).

-

Protection: The carboxylic acid and hydroxyl groups of CDCA are protected using standard methods to prevent unwanted side reactions.

-

Silyl (B83357) Enol Ether Formation: The protected CDCA is converted to a silyl enol ether intermediate.

-

Rubottom Oxidation: The key step involves a Rubottom oxidation of the silyl enol ether intermediate. This directly and stereoselectively incorporates the 6α-hydroxyl group onto the steroid backbone.

-

Deprotection: The protecting groups are removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques.

Quantification of Bile Acids by UPLC-MS

This method is used for the targeted profiling of bile acids in biological samples.[4][12]

-

Sample Collection: Collect serum, plasma, or fecal samples according to standardized procedures.

-

Internal Standard: Add an external standard, such as 23-nor-deoxycholic acid, to the sample for quantification.

-

Extraction: Extract bile acids from the matrix. For serum, this typically involves protein precipitation with a solvent like acetonitrile. For feces, a multi-step liquid-liquid extraction is often required.

-

Derivatization (Optional): Depending on the method, bile acids may be derivatized (e.g., acetylation) to improve chromatographic separation and mass spectrometric detection.[12]

-

UPLC-MS Analysis: Inject the extracted sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Separate the individual bile acid species on a reverse-phase column (e.g., C18).

-

Mass Spectrometry: Detect and quantify the bile acids using electrospray ionization (ESI) in negative ion mode, monitoring specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis: Quantify the concentration of each bile acid by comparing its peak area to that of the internal standard and referencing a standard curve.

In Vivo Colorectal Cancer Xenograft Model

This protocol details an animal model to assess the anti-cancer effects of HDCA.[17]

-

Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) under standard conditions.

-

Animal Model: Use male BALB/c nude mice (4-5 weeks old).

-

Cell Implantation: Resuspend 5 x 10⁶ HCT116 cells in 100 µL of medium and inject them subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to establish for one week. Then, randomize mice into treatment groups (e.g., Vehicle Control, HDCA 75 mg/kg, HDCA 150 mg/kg).

-

Treatment Administration: Administer HDCA or vehicle via oral gavage on alternate days for a pre-determined period (e.g., 15 days).

-

Tumor Measurement: Measure tumor dimensions with calipers every 4 days and calculate tumor volume using the formula: Volume = (length × width²) × 0.52.

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Process the tumor tissue for further analysis (e.g., paraffin (B1166041) embedding for immunohistochemistry).

Western Blotting for Protein Expression Analysis

This protocol is used to determine the levels of specific proteins in cells treated with HCA or its derivatives.[17]

-

Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-FXR, anti-p-EGFR).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or Tubulin.

Mandatory Visualizations

Diagram 1: HCA Metabolism

Caption: Metabolic pathway of this compound (HCA) in the liver and gut.

Diagram 2: HCA's Dual Signaling in Enteroendocrine L-Cells

Caption: Dual TGR5 activation and FXR inhibition by HCA in L-cells to promote GLP-1 secretion.

Diagram 3: Workflow for an In Vivo Xenograft Study

Caption: Experimental workflow for a subcutaneous colorectal cancer xenograft mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]

- 9. the-innovation.org [the-innovation.org]

- 10. Synthesis and Quantitative Structure-Property Relationships of Side Chain-Modified Hyodeoxycholic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 12. Formation of Hyodeoxycholic Acid from Muricholic Acid and this compound by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HKU Scholars Hub: this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism [hub.hku.hk]

- 15. academic.oup.com [academic.oup.com]

- 16. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 17. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

The Endogenous Function of Hyocholic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hyocholic acid (HCA) and its derivatives (HCAs) represent a class of bile acids that are attracting significant interest within the scientific and pharmaceutical communities. While traditionally known for their role in facilitating the digestion and absorption of dietary lipids, recent evidence has redefined bile acids as critical signaling molecules with wide-ranging metabolic effects.[1][2][3] HCA is a primary bile acid in pigs, constituting approximately 76% of their bile acid pool, and is present in trace amounts in humans.[2][4][5][6][7] Its unique molecular structure, featuring a 6α-hydroxyl group, confers high hydrophilicity and distinct biological activities.[5][7]

This technical guide provides an in-depth exploration of the core endogenous functions of this compound, focusing on its role in metabolic regulation, its intricate signaling pathways, and its interaction with the gut microbiota. The document synthesizes current research to offer a comprehensive resource for professionals engaged in metabolic disease research and therapeutic development.

Core Endogenous Functions of this compound

HCA's physiological roles extend far beyond simple lipid emulsification. It is a pleiotropic molecule that actively modulates glucose homeostasis, lipid metabolism, and gut microbiome composition, primarily through its actions as a receptor agonist and antagonist.

Metabolic Regulation

Glucose Homeostasis: A primary function of HCA is the potent regulation of glucose metabolism. Clinical and preclinical studies have consistently shown that lower serum and fecal concentrations of HCA species are associated with obesity, pre-diabetes, and type 2 diabetes.[6][8][9][10] Conversely, interventions that increase HCA levels, such as gastric bypass surgery, are linked to improved glycemic control.[6][8]

The principal mechanism for this effect is HCA's ability to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), an essential incretin (B1656795) hormone, from intestinal enteroendocrine L-cells.[2][4][11][12][13] This is achieved through a distinct dual-signaling pathway:

-

TGR5 Agonism: HCA acts as an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[11][12][14]

-

FXR Antagonism: Uniquely among bile acids, HCA functions as an antagonist of the farnesoid X receptor (FXR) in the intestine.[2][4][11][12]

This combined action synergistically enhances GLP-1 production and secretion, leading to improved insulin (B600854) secretion, suppressed glucagon (B607659) release, and better overall glucose homeostasis.[2]

Lipid Metabolism and Liver Health: While all bile acids are derived from cholesterol and aid in fat absorption, HCA's high hydrophilicity may limit excessive intestinal lipid uptake, thereby promoting lipid excretion.[8][15] More significantly, HCA and its derivatives, particularly hyodeoxycholic acid (HDCA), have demonstrated substantial therapeutic potential for Non-alcoholic fatty liver disease (NAFLD).[16][17][18]

Research indicates that individuals with NAFLD have lower levels of HDCA.[17][19] Administration of HDCA in animal models alleviates NAFLD by reducing hepatic fat accumulation, mitigating inflammation, and improving insulin sensitivity.[17][18] This is accomplished by modulating key pathways in fatty acid degradation and bile acid synthesis, including the activation of peroxisome proliferator-activated receptor alpha (PPARα).[14][16][18]

Gut Microbiota Interaction

The gut microbiome plays a pivotal role in mediating HCA's functions. HCA species are biotransformed by intestinal bacteria into secondary bile acids like HDCA.[5][14][20] This relationship is bidirectional, as HCA itself remodels the gut microbial landscape.[1][8] Specifically, HCA administration has been shown to increase the abundance of beneficial bacteria, such as Parabacteroides distasonis.[18][19]

This modulation is central to HCA's therapeutic effects, particularly in the context of the gut-liver axis . By reshaping the microbiota, HCA influences the production of microbial metabolites that signal to the liver, thereby regulating hepatic lipid metabolism and inflammation.[17][18][19] Furthermore, HDCA has been found to enhance intestinal barrier integrity, a critical function for preventing metabolic endotoxemia and systemic inflammation.[21]

Signaling Pathways of this compound

HCA's biological activities are dictated by its unique interactions with nuclear and cell-surface receptors.

TGR5 Agonism and FXR Antagonism in L-Cells

In enteroendocrine L-cells, HCA simultaneously activates TGR5 and inhibits FXR, a mechanism not observed with other bile acids.[4]

-

TGR5 Activation: As a TGR5 agonist, HCA binding initiates a Gαs-protein-coupled cascade, leading to the activation of adenylyl cyclase. This elevates intracellular cyclic AMP (cAMP) levels, which in turn promotes the secretion of stored GLP-1 vesicles.[11][22]

-

FXR Antagonism: FXR activation typically suppresses the transcription of proglucagon (the precursor to GLP-1) by inducing the small heterodimer partner (SHP). HCA antagonizes this effect, reversing the FXR-mediated suppression and thereby increasing proglucagon gene expression and the synthesis of new GLP-1.[11][22]

This dual-action pathway makes HCA a particularly effective modulator of GLP-1.

Gut-Liver Axis Signaling in NAFLD

The therapeutic effect of HCA's metabolite, HDCA, on NAFLD is mediated through complex crosstalk between the gut and the liver.

-

Intestinal Action: HDCA inhibits intestinal FXR signaling. This reduces the feedback inhibition on the liver, leading to an upregulation of the hepatic enzyme CYP7B1, which is part of the alternative bile acid synthesis pathway.[14][18]

-

Microbiota Modulation: HDCA promotes the growth of beneficial gut microbes like P. distasonis.[18]

-

Hepatic Action: These beneficial microbes produce metabolites, such as fatty acids, which are transported to the liver. There, they activate PPARα signaling, a key regulator of fatty acid oxidation. This enhanced fat-burning capacity, combined with changes in bile acid synthesis, helps to resolve hepatic steatosis.[14][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on HCA.

Table 1: Effects of HCA on Metabolic Parameters (In Vivo Animal Studies)